tert-Butyl 3-((2-bromo-5-fluorophenyl)carbamoyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((2-bromo-5-fluorophenyl)carbamoyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, features a tert-butyl ester group, a bromo-fluorophenyl moiety, and a carbamoyl group, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
The synthesis of tert-Butyl 3-((2-bromo-5-fluorophenyl)carbamoyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromo-Fluorophenyl Group:
Carbamoylation: The carbamoyl group is introduced using carbamoyl chloride or similar reagents under controlled conditions.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
tert-Butyl 3-((2-bromo-5-fluorophenyl)carbamoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromo group or reduce the carbamoyl group to an amine.
Oxidation Reactions: Oxidation of the azetidine ring or the phenyl group can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-((2-bromo-5-fluorophenyl)carbamoyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural features.
Material Science: It is employed in the development of novel polymers and materials with specific properties.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-bromo-5-fluorophenyl)carbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-fluorophenyl group can engage in halogen bonding and π-π interactions, while the carbamoyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-((2-bromo-5-fluorophenyl)carbamoyl)azetidine-1-carboxylate include:
tert-Butyl 3-((2-chloro-5-fluorophenyl)carbamoyl)azetidine-1-carboxylate: This compound features a chloro group instead of a bromo group, which can affect its reactivity and biological activity.
tert-Butyl 3-((2-bromo-4-fluorophenyl)carbamoyl)azetidine-1-carboxylate: The position of the fluorine atom is different, which can influence the compound’s chemical properties and interactions.
tert-Butyl 3-((2-bromo-5-methylphenyl)carbamoyl)azetidine-1-carboxylate: The presence of a methyl group instead of a fluorine atom can alter the compound’s hydrophobicity and binding affinity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
tert-butyl 3-[(2-bromo-5-fluorophenyl)carbamoyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrFN2O3/c1-15(2,3)22-14(21)19-7-9(8-19)13(20)18-12-6-10(17)4-5-11(12)16/h4-6,9H,7-8H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRIJWIBLDIMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=C(C=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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